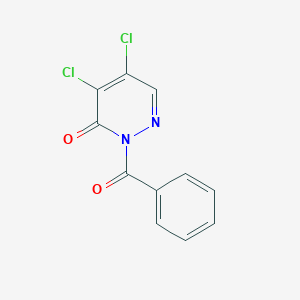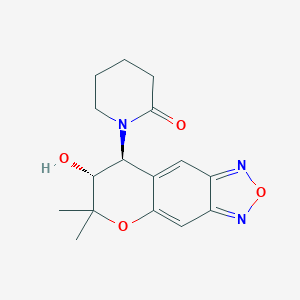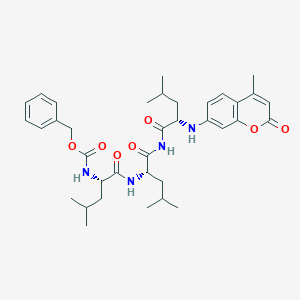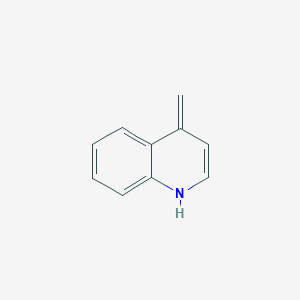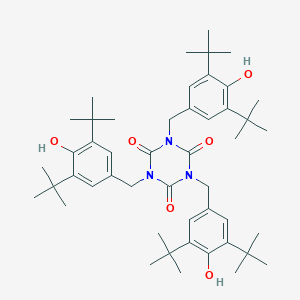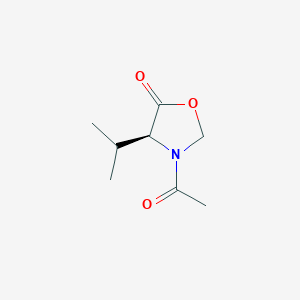
Titanium alloy, Ti,Ta (TiTa30)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium alloy, Ti,Ta (TiTa30) is a composite material that is widely used in various applications due to its unique properties. It is a combination of titanium and tantalum, which makes it highly durable, corrosion-resistant, and biocompatible. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields such as aerospace, medical, and engineering.
Mécanisme D'action
The mechanism of action of Titanium alloy, Ti,Ta (TiTa30) alloy is based on its unique properties. The alloy's high strength-to-weight ratio makes it ideal for use in applications where weight reduction is critical. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Effets Biochimiques Et Physiologiques
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied for its biochemical and physiological effects. The alloy has been found to be biocompatible, meaning that it does not cause any adverse reactions when implanted in the human body. The alloy's corrosion resistance also ensures that it does not react with body fluids, which can cause adverse reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Titanium alloy, Ti,Ta (TiTa30) alloy has several advantages when used in lab experiments. The alloy's high strength-to-weight ratio makes it ideal for use in experiments that require high mechanical strength. The alloy's corrosion resistance also ensures that it does not react with chemicals used in experiments, which can cause adverse reactions.
However, the alloy's high cost and difficulty in processing can limit its use in lab experiments. The alloy's unique properties also require specialized equipment and expertise, which can be a challenge for researchers.
Orientations Futures
There are several future directions for the research and development of Titanium alloy, Ti,Ta (TiTa30) alloy. One area of research is the development of new synthesis methods that can improve the alloy's properties. Another area of research is the development of new applications for the alloy, such as in the energy sector.
Conclusion
In conclusion, Titanium alloy, Ti,Ta (TiTa30) alloy is a unique composite material that has several applications in various fields. The alloy's unique properties, such as high strength-to-weight ratio, biocompatibility, and corrosion resistance, make it ideal for use in aerospace, medical, and engineering applications. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields. Further research and development of the alloy can lead to the discovery of new applications and improved properties.
Méthodes De Synthèse
The synthesis of Titanium alloy, Ti,Ta (TiTa30) alloy involves the melting of both titanium and tantalum in a vacuum furnace. The alloy is then cast into various shapes and sizes, depending on the intended application. The process of synthesis is crucial in determining the final properties of the alloy, such as its mechanical strength, ductility, and corrosion resistance.
Applications De Recherche Scientifique
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied in the scientific community due to its unique properties. In the aerospace industry, the alloy is used in the manufacture of aircraft components such as landing gear, engine parts, and structural components. The alloy's high strength-to-weight ratio makes it ideal for use in the aerospace industry, where weight reduction is critical.
In the medical field, Titanium alloy, Ti,Ta (TiTa30) alloy is used in the manufacture of orthopedic implants such as hip and knee replacements. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Propriétés
Numéro CAS |
136245-97-1 |
|---|---|
Nom du produit |
Titanium alloy, Ti,Ta (TiTa30) |
Formule moléculaire |
Ta3Ti7 |
Poids moléculaire |
877.91 g/mol |
Nom IUPAC |
tantalum;titanium |
InChI |
InChI=1S/3Ta.7Ti |
Clé InChI |
NAWOSTKISNSQHP-UHFFFAOYSA-N |
SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
SMILES canonique |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Autres numéros CAS |
136245-97-1 |
Synonymes |
TiTa30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



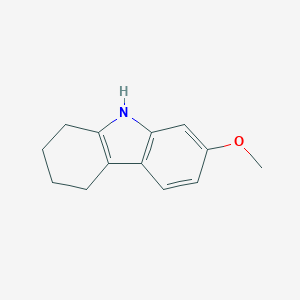
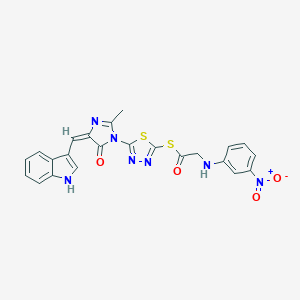
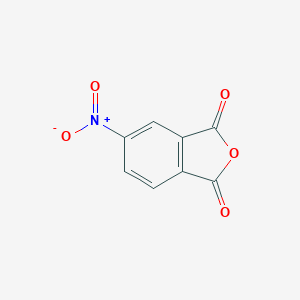

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
